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Compound of Interest

Compound Name: 5-lodo-2-nitrobenzoic acid

Cat. No.: B1314527

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity of 5-lodo-2-
nitrobenzoic acid, a versatile trifunctional building block in modern organic synthesis. The
strategic positioning of its three distinct functional groups—a carboxylic acid, a nitro group, and
an iodine atom—offers a rich platform for selective chemical modifications. The electron-
withdrawing nature of the nitro group profoundly influences the reactivity of the entire molecule,
enhancing the acidity of the carboxyl group and activating the aryl iodide for various coupling
reactions.

Physicochemical and Reactivity Data

The inherent properties of 5-lodo-2-nitrobenzoic acid dictate its behavior in chemical
reactions. The predicted acid dissociation constant (pKa) indicates a strong carboxylic acid, a
feature amplified by the inductive effect of the ortho-nitro group.
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Property Value Source
CAS Number 35674-28-3 [1]
Molecular Formula C7H4INOa4 [2]
Molecular Weight 293.02 g/mol [2]
Appearance Yellow to brown solid [3]
Melting Point 174 °C [1]

pKa (Predicted) 1.88 +0.25 [11[3]

Reactivity of Functional Groups

The synthetic utility of 5-lodo-2-nitrobenzoic acid stems from the differential reactivity of its
three functional groups, allowing for a high degree of controlled chemical modification.
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Caption: Overview of reactive sites on 5-lodo-2-nitrobenzoic acid.

The Carboxylic Acid Group (-COOH)
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The carboxylic acid is a primary site for derivatization.[4] Its reactivity is typical of aromatic
carboxylic acids, though its acidity is enhanced by the adjacent electron-withdrawing nitro
group.[5] This group readily undergoes nucleophilic acyl substitution.[6]

Key Reactions:

« Esterification: Conversion to esters is achieved through standard methods, such as reaction
with an alcohol under acidic catalysis or via an acyl chloride intermediate.[4]

e Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acyl
chloride) and subsequently reacted with primary or secondary amines to form amides.[4][6]

e Reduction: While resistant to mild reducing agents like sodium borohydride, the carboxyl
group can be reduced to a primary alcohol using stronger agents like diborane (BzHs).[7]
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Caption: Derivatization workflow for the carboxylic acid group.

The Nitro Group (-NO2)

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring
towards electrophilic substitution. Its most significant and widely used transformation is its
reduction to a primary amine (-NHz).[5]

Key Reactions:

e Reduction to Amine: This is a pivotal transformation that unlocks a vast array of subsequent
chemical modifications.[5] The resulting aniline derivative is a key precursor for heterocycle
synthesis, amide coupling, and diazotization reactions.[4] A variety of reducing agents can be
employed, allowing for selectivity in the presence of other functional groups.[8][9]
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o Catalytic Hydrogenation: Hz gas with catalysts like Palladium on carbon (Pd/C) or Raney
Nickel is highly effective.[9][10]

o Metal/Acid Reduction: Easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in
the presence of an acid (e.g., HCI) are commonly used.[9]

o Other Reagents: Tin(ll) chloride (SnCl2) offers a mild method for reducing nitro groups in
the presence of other reducible functionalities.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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